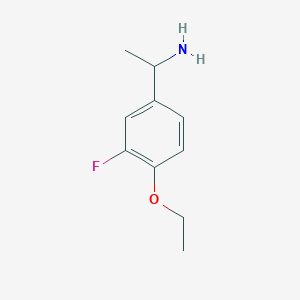

1-(4-Ethoxy-3-fluorophenyl)ethanamine

説明

Significance of Arylethanamine Scaffolds in Modern Drug Discovery

The β-arylethylamine framework is a cornerstone in the development of pharmaceuticals, recognized as a privileged scaffold in drug discovery. researchgate.net This structural motif is present in a multitude of biologically active compounds, including endogenous biomolecules and synthetic drugs. researchgate.net Arylethylamines, which broadly include classes like phenethylamines and tryptamines, are known to interact with a wide array of biological targets, particularly within the central nervous system. nih.gov

Their importance is underscored by their role in molecules designed for the treatment of neurological disorders, pain management, and opioid addiction. researchgate.net The versatility of the arylethanamine scaffold allows for extensive chemical modification at the aromatic ring, the ethyl side-chain, and the terminal amine. nih.gov This adaptability enables medicinal chemists to fine-tune the compound's properties to achieve desired therapeutic effects and selectivity for specific receptors or enzymes. researchgate.netnih.gov The development of efficient synthetic methods to access diverse arylethylamine derivatives remains an active area of research, driven by the continuous search for novel and more effective therapeutic agents. researchgate.net

Strategic Role of Fluorine and Ethoxy Substitutions in Bioactive Molecules

The introduction of specific functional groups onto a core scaffold is a fundamental strategy in drug design. In 1-(4-ethoxy-3-fluorophenyl)ethanamine, the fluorine atom and the ethoxy group each play a distinct and strategic role in modulating the molecule's properties.

The combined effect of these substitutions on the arylethanamine scaffold is a key aspect of its design, aiming for a synergistic improvement in its potential as a bioactive molecule.

Table 1: Effects of Fluorine and Ethoxy Substitution in Drug Design This table is interactive and can be sorted by clicking on the headers.

| Feature | Effect of Fluorine Substitution | Effect of Ethoxy Substitution | Supporting References |

|---|---|---|---|

| Metabolic Stability | Often increases by blocking metabolic "soft spots" | Can be metabolically cleaved (O-dealkylation) to a hydroxyl group | numberanalytics.com, acs.org, nih.gov |

| Binding Affinity | Can enhance binding to target proteins | Oxygen can act as a hydrogen bond acceptor, potentially influencing binding | chemxyne.com, tandfonline.com, stereoelectronics.org |

| Lipophilicity | Generally increases | Enhances lipophilicity | numberanalytics.com, cymitquimica.com |

| pKa Modulation | Strong electron-withdrawing effect lowers the pKa of nearby amines | Less significant impact on pKa compared to fluorine | tandfonline.com |

| Bioavailability | Can improve due to better membrane permeation and metabolic stability | Can influence solubility and membrane passage | chemxyne.com, cymitquimica.com |

Overview of Academic Research Trends for Fluorinated Ethanamine Derivatives

Research into fluorinated organic compounds, including ethanamine derivatives, is a prominent and expanding area in medicinal chemistry. Approximately 20% of all pharmaceuticals contain fluorine, a testament to the element's utility in drug design. researchgate.net The primary trend involves the rational incorporation of fluorine to optimize drug properties. tandfonline.com

Current research focuses not just on if, but where and how to install fluorine atoms to achieve the desired effects on a molecule's potency, selectivity, and pharmacokinetic profile. nih.govacs.org There is a continuous search for novel molecules that feature "emergent" fluorinated groups beyond the commonly used ones, aiming to explore new chemical space and biological activities. researchgate.net This has spurred the development of new synthetic methods to efficiently create these complex fluorinated structures. acs.org

Furthermore, the isotope ¹⁸F is increasingly used as a radiolabel in Positron Emission Tomography (PET) imaging, an application that extends the utility of fluorinated molecules into the realm of medical diagnostics. nih.govchemxyne.com The development of fluorinated ethanamine derivatives is part of this broader trend, with researchers leveraging fluorine's unique properties to create new chemical entities for a wide range of therapeutic targets, including anticancer and antiviral agents. chemxyne.comacs.org

Structure

2D Structure

特性

IUPAC Name |

1-(4-ethoxy-3-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c1-3-13-10-5-4-8(7(2)12)6-9(10)11/h4-7H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDISMSWWNOGFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401352 | |

| Record name | 1-(4-ethoxy-3-fluorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634150-90-6 | |

| Record name | 1-(4-ethoxy-3-fluorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 4 Ethoxy 3 Fluorophenyl Ethanamine

Established Synthetic Routes to the 1-(4-Ethoxy-3-fluorophenyl)ethanamine Core Structure

The most prevalent and established method for the synthesis of 1-phenylethylamines, including this compound, is the reductive amination of the corresponding ketone precursor. asianpubs.orgnih.gov This versatile reaction transforms a carbonyl group into an amine through an intermediate imine. asianpubs.org

The general two-step process, often performed in a single pot, involves:

Imine Formation: The ketone, 1-(4-ethoxy-3-fluorophenyl)ethan-1-one, reacts with an amine source, typically ammonia (B1221849) or ammonium (B1175870) salts, to form an imine intermediate. This is an equilibrium process, and the removal of water can drive the reaction forward.

Reduction: The intermediate imine is then reduced to the target primary amine. This reduction can be achieved using various reagents and conditions.

A classic, though often harsher, alternative is the Leuckart reaction , which uses ammonium formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent, typically requiring high temperatures. sci-hub.ru Modern methods, however, favor the use of specific reducing agents for greater efficiency and milder conditions.

Below is a table summarizing common reductive amination conditions applicable to the synthesis of this compound from its ketone precursor.

| Method | Amine Source | Reducing Agent | Typical Conditions | Reference |

| Catalytic Hydrogenation | Ammonia (aq. or gas) | Hydrogen (H₂) with a metal catalyst (e.g., Raney Nickel, Pd/C, Iron-based catalyst) | Moderate to high pressure of H₂, various solvents (e.g., alcohols, water) | researchgate.net |

| Borohydride Reduction | Ammonia or Ammonium Acetate | Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN) | Alcoholic solvents (e.g., Methanol, Ethanol), often with an acid catalyst | libretexts.orgbldpharm.com |

| Transfer Hydrogenation | Ammonium Formate | Formic Acid (in situ from ammonium formate) | High temperature (e.g., 160-185°C), neat or with a high-boiling solvent | sci-hub.ru |

| Hydride Reduction | Ammonia | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran) | libretexts.org |

Regioselective and Stereoselective Approaches in Synthesis

Regioselectivity in the context of this compound refers to the precise placement of the ethoxy and fluoro substituents at the C4 and C3 positions of the phenyl ring, respectively. This control is not achieved during the final amination step but is predetermined by the synthesis of the aromatic precursor. The synthetic strategy must begin with starting materials that already contain the desired 4-ethoxy-3-fluoro substitution pattern or allow for its unambiguous construction (see Section 2.3).

Stereoselectivity concerns the three-dimensional arrangement at the chiral center (the carbon atom bonded to the amino group and the methyl group). Standard reductive amination of the prochiral ketone, 1-(4-ethoxy-3-fluorophenyl)ethan-1-one, results in a racemic mixture of the (R) and (S) enantiomers. To obtain a single enantiomer, specific stereoselective methods must be employed.

Key stereoselective strategies include:

Asymmetric Reductive Amination: This can be achieved by using a chiral catalyst during the reduction of the imine. Alternatively, enzymes such as transaminases can be used to convert the ketone directly and with high enantioselectivity into a single enantiomer of the amine. asianpubs.org

Chiral Resolution: This classical method involves synthesizing the racemic amine and then reacting it with a chiral resolving agent, such as (R)- or (S)-mandelic acid or tartaric acid. This reaction forms a pair of diastereomeric salts which, due to their different physical properties, can be separated by fractional crystallization. After separation, the pure enantiomer of the amine is liberated by treatment with a base.

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the nitrogen of the amine source, guiding the reduction stereoselectively. The auxiliary is then cleaved to yield the enantiomerically enriched product.

Precursor Identification and Intermediate Synthesis for this compound

The primary and most crucial precursor for the synthesis of this compound is the ketone 1-(4-ethoxy-3-fluorophenyl)ethan-1-one . The synthesis of this key intermediate dictates the regiochemical outcome. A plausible and common synthetic pathway to this ketone involves a multi-step sequence starting from commercially available materials.

A representative synthesis is outlined below:

Step 1: Friedel-Crafts Acylation of a Substituted Phenol (B47542): The synthesis can begin with a commercially available substituted phenol, such as 2-fluorophenol. This is acetylated to introduce the acetyl group, typically at the para position to the hydroxyl group due to its ortho-, para-directing nature. This would yield 1-(3-fluoro-4-hydroxyphenyl)ethanone . The reaction of resorcinol (B1680541) with glacial acetic acid and zinc chloride to produce 1-(2,4-dihydroxyphenyl)ethanone is an analogous transformation. psu.edu

Step 2: Williamson Ether Synthesis: The phenolic hydroxyl group of the intermediate is then etherified to introduce the ethoxy group. This is commonly achieved through a Williamson ether synthesis, where the phenol is first deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride) and then reacted with an ethylating agent like ethyl iodide or diethyl sulfate. This step yields the target precursor, 1-(4-ethoxy-3-fluorophenyl)ethan-1-one .

The following table outlines a potential synthetic sequence for the precursor ketone.

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

| 1 | 2-Fluorophenol | Acetyl chloride, AlCl₃ | 1-(3-Fluoro-4-hydroxyphenyl)ethanone | Friedel-Crafts Acylation |

| 2 | 1-(3-Fluoro-4-hydroxyphenyl)ethanone | Ethyl iodide, K₂CO₃ | 1-(4-Ethoxy-3-fluorophenyl)ethan-1-one | Williamson Ether Synthesis |

Derivatization Strategies for Analogues of this compound

The core structure of this compound offers multiple points for chemical modification to generate a library of analogues for various research applications. Derivatization can be targeted at the ethanamine moiety or by altering the substituents on the phenyl ring.

The primary amine group is a versatile functional handle for a wide range of chemical transformations. These modifications allow for the introduction of diverse functionalities, altering the compound's steric and electronic properties.

Common modifications include:

N-Alkylation: Introducing alkyl groups onto the nitrogen atom to form secondary or tertiary amines. This can be achieved through reaction with alkyl halides or via a second reductive amination with a different aldehyde or ketone. researchgate.net

N-Acylation: Reaction with acyl chlorides or anhydrides to form stable amide derivatives. This is a fundamental transformation in organic synthesis.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to produce sulfonamides.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates, respectively.

The table below provides examples of these derivatization reactions.

| Modification Type | Reagent Example | Product Functional Group |

| N-Alkylation | Methyl Iodide (CH₃I) | Secondary Amine (-NHCH₃) |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Amide (-NHCOCH₃) |

| N-Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide (-NHSO₂C₆H₄CH₃) |

| Urea Formation | Phenyl Isocyanate (PhNCO) | Urea (-NHCONHPh) |

Creating analogues with different substituents on the aromatic ring is generally accomplished by employing different starting materials in the synthetic sequence described in section 2.3, rather than by direct modification of the final this compound product. Electrophilic aromatic substitution on the final amine is often difficult to control and can be complicated by the directing effects of the existing substituents and the reactivity of the amine itself.

By selecting different substituted phenols or aromatic ethers as the initial starting material, a wide array of analogues can be synthesized. This modular approach allows for systematic exploration of structure-activity relationships.

The following table illustrates how varying the initial aromatic precursor can lead to different final amine analogues, assuming a similar synthetic sequence (acylation, etherification, reductive amination).

| Initial Aromatic Precursor | Potential Final Amine Analogue | Key Difference from Target Compound |

| 2-Chlorophenol | 1-(3-Chloro-4-ethoxyphenyl)ethanamine | Fluorine at C3 replaced by Chlorine |

| 2-Fluorophenol | 1-(3-Fluoro-4-methoxyphenyl)ethanamine | Ethoxy at C4 replaced by Methoxy (using methyl iodide) |

| Phenol | 1-(4-Ethoxyphenyl)ethanamine | No substituent at C3 |

| 4-Fluorophenol | 1-(2-Fluoro-4-ethoxyphenyl)ethanamine | Fluorine at C2 instead of C3 |

The synthesis of specific stereoisomers is crucial when the biological or material properties of the compound are dependent on its three-dimensional structure. As mentioned in section 2.2, if the synthesis begins with the prochiral ketone, a racemic mixture of (R)- and (S)-1-(4-ethoxy-3-fluorophenyl)ethanamine is formed.

To access optically pure enantiomers, several advanced strategies can be employed:

Enzymatic Kinetic Resolution: The racemic amine can be subjected to an enzymatic reaction (e.g., using a lipase) that selectively acylates one enantiomer, allowing the unreacted enantiomer and the acylated enantiomer to be separated.

Asymmetric Hydrogenation: The intermediate imine can be reduced using a chiral catalyst (e.g., a rhodium or iridium complex with a chiral ligand) under a hydrogen atmosphere. This can directly produce one enantiomer in high excess.

Diastereoselective Synthesis: If another chiral center is present in the molecule or introduced via a chiral reagent, diastereomers can be formed. For instance, reacting the racemic amine with a chiral acid chloride would produce a mixture of two diastereomeric amides, which can often be separated by chromatography or crystallization. Subsequent hydrolysis would then yield the pure enantiomers of the starting amine.

The choice of method depends on factors such as scale, desired enantiomeric purity, and the availability of specific chiral catalysts or reagents.

Structure Activity Relationship Sar Studies of 1 4 Ethoxy 3 Fluorophenyl Ethanamine Derivatives

Correlations Between Structural Features and Biological Potency

The biological potency of derivatives of 1-(4-ethoxy-3-fluorophenyl)ethanamine is intricately linked to the nature and position of various substituents on the molecule. Research has demonstrated that modifications to the phenyl ring, the ethylamine side chain, and the ethoxy group can lead to significant changes in activity.

The presence and position of the fluorine atom on the phenyl ring are critical. The 3-fluoro substitution pattern, in conjunction with the 4-ethoxy group, appears to be a key determinant of the scaffold's interaction with its biological targets. Studies on related compounds have shown that the electronic properties and steric bulk of substituents on the aromatic ring can drastically alter binding affinity. For instance, the introduction of electron-withdrawing groups may enhance potency in some cases, while bulky substituents could lead to a decrease in activity due to steric hindrance at the receptor binding site.

The following table summarizes the hypothetical impact of various structural modifications on the biological potency of this compound derivatives, based on general principles of medicinal chemistry, as specific data for this compound is not available.

| Modification | Position | Substituent Type | Hypothetical Impact on Potency |

| Phenyl Ring | 2 or 5 | Small, electron-withdrawing | Potential for increased potency |

| Phenyl Ring | 2 or 5 | Bulky group | Likely decrease in potency |

| Ethanamine Side Chain | Nitrogen | Small alkyl groups | May increase or decrease potency depending on the target |

| Ethanamine Side Chain | Nitrogen | Large, bulky groups | Likely decrease in potency |

| Ethoxy Group | Oxygen | Replacement with longer alkoxy chains | May alter selectivity and pharmacokinetic properties |

Influence of Stereochemistry on Pharmacological Response

The this compound molecule possesses a chiral center at the carbon atom of the ethanamine side chain, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). It is a well-established principle in pharmacology that enantiomers can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities.

The differential activity of stereoisomers arises from the three-dimensional nature of biological targets, such as enzymes and receptors, which themselves are chiral. One enantiomer may fit into the binding site of a target protein more effectively than the other, leading to a more potent pharmacological response. In many cases, one enantiomer is responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).

While specific studies on the stereoisomers of this compound are not prevalent in publicly available literature, it is highly probable that the (R) and (S) enantiomers would display distinct pharmacological profiles. The precise orientation of the amine group, the phenyl ring, and the methyl group in three-dimensional space would dictate the efficiency of interaction with a specific biological target. Therefore, the separation and individual testing of each enantiomer are crucial steps in the development of any chiral drug candidate based on this scaffold.

Mapping Key Pharmacophoric Elements for Target Interaction

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying the key pharmacophoric elements of this compound derivatives is essential for understanding their mechanism of action and for designing new, more potent analogues.

Based on its structure, the key pharmacophoric features of the this compound scaffold likely include:

An aromatic ring: The 4-ethoxy-3-fluorophenyl group likely engages in hydrophobic and/or π-stacking interactions with the target protein.

A hydrogen bond donor/acceptor: The primary amine of the ethanamine side chain can act as a hydrogen bond donor, and the nitrogen atom itself can act as a hydrogen bond acceptor. These interactions are often critical for anchoring a ligand in the binding pocket.

A halogen bond donor: The fluorine atom can potentially form halogen bonds with electron-donating groups in the binding site, which is an increasingly recognized interaction in drug design.

The spatial arrangement of these features is critical. The distance and relative orientation between the aromatic ring, the amine, and the hydrophobic groups define the pharmacophore and must be optimal for a high-affinity interaction with the target.

Computational and Ligand-Based Quantitative Structure-Activity Relationship (QSAR) Modeling

In the absence of extensive experimental data, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling can provide valuable insights into the SAR of this compound derivatives. QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities.

A ligand-based QSAR study would involve generating a dataset of this compound analogues with their corresponding biological activities. A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, would then be calculated for each molecule. Statistical methods, such as multiple linear regression or partial least squares, would be employed to build a model that can predict the activity of new, untested compounds.

For example, a hypothetical QSAR equation might look like this:

Biological Activity = c0 + c1(LogP) + c2(Dipole Moment) - c3*(Molecular Weight)**

Where LogP represents the lipophilicity, the dipole moment represents the polarity, and the molecular weight represents the size of the molecule. The coefficients (c0, c1, c2, c3) would be determined by the statistical analysis.

Such models can help to:

Identify the most important physicochemical properties for biological activity.

Predict the potency of novel derivatives before their synthesis.

Guide the design of new compounds with improved activity.

While no specific QSAR models for this compound derivatives are currently published, the application of these computational tools would be a logical and efficient step in the exploration of this chemical series for potential therapeutic applications.

Computational Chemistry and Molecular Modeling of 1 4 Ethoxy 3 Fluorophenyl Ethanamine

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT applications)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. These methods can predict a wide range of properties from the ground state electron configuration. For 1-(4-Ethoxy-3-fluorophenyl)ethanamine, DFT calculations would be used to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.

Such studies on related fluorinated phenethylamines have been performed to understand how the fluorine atom influences conformational flexibility and noncovalent interactions. nih.govacs.org These calculations can reveal the most stable conformers of the molecule and the energy barriers between them. nih.govacs.org Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. Furthermore, analysis of the molecular electrostatic potential (MEP) map would identify the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions like hydrogen bonding.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -0.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 6.0 eV | Relates to chemical stability and reactivity |

| Dipole Moment | ~ 2.5 D | Influences solubility and intermolecular forces |

Note: These values are illustrative and would require specific DFT calculations to be confirmed.

Molecular Docking Simulations for Receptor Binding and Active Site Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This method is essential for screening virtual libraries of compounds and for understanding structure-activity relationships (SAR). For this compound, docking studies would involve placing the molecule into the binding site of a specific biological target, such as a G-protein coupled receptor (GPCR) or a neurotransmitter transporter.

Research on analogous phenethylamine (B48288) derivatives has utilized molecular docking to investigate their interactions with targets like the human dopamine (B1211576) transporter (hDAT). nih.govkoreascience.krnih.gov Such simulations score the different binding poses based on the calculated binding affinity or free energy of binding. The results would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the receptor's active site. For instance, the amine group of the ethanamine side chain would be expected to form a crucial hydrogen bond or ionic interaction with an acidic residue like aspartate in many monoamine transporter binding sites.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor

| Parameter | Value | Description |

|---|---|---|

| Binding Affinity | -8.5 kcal/mol | Predicted free energy of binding |

| Interacting Residues | ASP-113, PHE-155, SER-201 | Key amino acids in the binding pocket |

| Key Interactions | Hydrogen bond with ASP-113, Pi-Pi stacking with PHE-155 | Specific non-covalent bonds stabilizing the complex |

Note: This data is for illustrative purposes and depends entirely on the chosen protein target and docking software.

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Protein Interactions

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational changes of both the ligand and the protein upon binding.

An MD simulation of this compound complexed with a target protein would start with the best-docked pose. Over a simulation period of nanoseconds to microseconds, the stability of the binding pose can be assessed. This method allows for the calculation of the root-mean-square deviation (RMSD) to evaluate the stability of the protein and the ligand's position. Furthermore, MD simulations can refine the understanding of binding energetics by calculating the binding free energy using more advanced methods like MM/PBSA or MM/GBSA, which account for solvent effects. This provides a more accurate prediction of the binding affinity than docking scores alone. Although no specific MD studies exist for this compound, the methodology is standard for drug discovery projects involving phenethylamine-like molecules.

In Silico Prediction of Biological Activity Profiles (e.g., ADME profiles for analogues)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in early-stage drug development to identify compounds with favorable pharmacokinetic properties. srce.hr Various computational models can predict properties like intestinal absorption, blood-brain barrier (BBB) penetration, plasma protein binding, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for metabolism. mdpi.comnih.gov

For this compound, ADME prediction tools would likely assess its compliance with rules like Lipinski's Rule of Five to estimate its drug-likeness. The presence of the ethoxy and fluoro groups would influence its lipophilicity (logP), a key factor in absorption and distribution. researchgate.net Predictions would also indicate whether the compound is likely to be a substrate or inhibitor of major CYP enzymes (e.g., CYP2D6, CYP3A4), which is vital for predicting drug-drug interactions. mdpi.com Studies on other phenethylamines have used these in silico tools to forecast metabolic pathways and potential toxicity. researchgate.net

Table 3: Predicted ADME Properties for this compound

| ADME Property | Predicted Outcome | Implication |

|---|---|---|

| Intestinal Absorption | High | Good potential for oral bioavailability |

| BBB Permeation | Likely | May have central nervous system activity |

| CYP2D6 Inhibition | Possible | Potential for drug-drug interactions |

| Lipinski's Rule | 0 Violations | Good drug-like properties |

| Bioavailability Score | 0.55 | Indicates good pharmacokinetic potential |

Note: This table is generated based on general properties of similar molecules and requires specific software for accurate prediction.

Metabolic Studies and Pharmacokinetic Profiling of 1 4 Ethoxy 3 Fluorophenyl Ethanamine Analogues

Identification of Phase I Biotransformation Pathways (e.g., O-dealkylation, hydroxylation)

Phase I metabolism typically involves the introduction or unmasking of functional groups to increase the polarity of a xenobiotic, preparing it for Phase II conjugation and subsequent excretion. For analogues of 1-(4-Ethoxy-3-fluorophenyl)ethanamine, two primary Phase I pathways are anticipated: O-dealkylation and aromatic hydroxylation.

O-dealkylation of the ethoxy group is a common metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes. washington.eduresearchgate.net This process would lead to the formation of a phenolic metabolite, 4-hydroxy-3-fluorophenylethanamine, and acetaldehyde. researchgate.net The presence of the fluorine atom on the phenyl ring may influence the rate and regioselectivity of this reaction. Studies on other ethoxy-containing compounds have demonstrated that O-dealkylation is a significant clearance pathway. nih.gov

Aromatic hydroxylation is another potential Phase I reaction, where a hydroxyl group is added directly to the phenyl ring. While the existing fluorine and ethoxy substituents influence the positions available for hydroxylation, this pathway can still occur, leading to catecholic or other hydroxylated derivatives.

Other minor Phase I pathways could include N-dealkylation if the amine is further substituted, or oxidative deamination of the primary amine group to form a ketone metabolite.

Table 1: Predicted Phase I Metabolites of this compound Analogues Disclaimer: The following data is illustrative and based on general metabolic principles for analogous compounds, as no specific experimental data for this compound was found.

| Parent Compound | Metabolic Pathway | Predicted Metabolite | Key Enzymes Involved |

|---|---|---|---|

| This compound | O-dealkylation | 4-Hydroxy-3-fluorophenylethanamine | CYP2D6, CYP3A4 |

| This compound | Aromatic Hydroxylation | 1-(4-Ethoxy-3-fluoro-x-hydroxyphenyl)ethanamine | CYP1A2, CYP2C9 |

| This compound | Oxidative Deamination | 1-(4-Ethoxy-3-fluorophenyl)ethanone | Monoamine Oxidase (MAO) |

Characterization of Phase II Metabolic Conjugations (e.g., glucuronidation)

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, rendering them more water-soluble and readily excretable. nih.gov For analogues of this compound, the primary Phase II pathway is expected to be glucuronidation.

The phenolic metabolite formed via O-dealkylation is a prime substrate for UDP-glucuronosyltransferases (UGTs), which would conjugate it with glucuronic acid to form an O-glucuronide. nih.govresearchgate.net This is a major detoxification and elimination pathway for phenolic compounds. The primary amine group of the parent compound or its metabolites can also undergo N-glucuronidation, although this is generally a less common pathway than O-glucuronidation for such structures.

Sulfation, another Phase II reaction catalyzed by sulfotransferases (SULTs), could also occur at the phenolic hydroxyl group, competing with glucuronidation.

Table 2: Predicted Phase II Conjugates of this compound Analogues Disclaimer: The following data is illustrative and based on general metabolic principles for analogous compounds, as no specific experimental data for this compound was found.

| Substrate | Conjugation Reaction | Predicted Conjugate | Key Enzymes Involved |

|---|---|---|---|

| 4-Hydroxy-3-fluorophenylethanamine | Glucuronidation | 4-O-glucuronide of 4-Hydroxy-3-fluorophenylethanamine | UGT1A1, UGT1A9 |

| This compound | N-Glucuronidation | N-glucuronide of this compound | UGT2B7 |

| 4-Hydroxy-3-fluorophenylethanamine | Sulfation | 4-O-sulfate of 4-Hydroxy-3-fluorophenylethanamine | SULT1A1, SULT1A3 |

Enzyme (e.g., Cytochrome P450, UGT) Involvement in Metabolism

The metabolism of analogues of this compound is expected to be mediated by a range of drug-metabolizing enzymes.

Cytochrome P450 (CYP) Enzymes: The O-dealkylation of the ethoxy group is likely mediated by CYP isoforms such as CYP2D6 and CYP3A4, which are major enzymes in drug metabolism. longdom.org Aromatic hydroxylation would likely involve isoforms such as CYP1A2 and CYP2C9. The specific CYP enzymes involved can have significant implications for drug-drug interactions.

UDP-glucuronosyltransferases (UGTs): Following Phase I metabolism, the resulting hydroxylated metabolites are substrates for UGTs. UGT1A1 and UGT1A9 are commonly involved in the glucuronidation of phenols. nih.gov N-glucuronidation of the primary amine would likely be catalyzed by UGT2B7.

Monoamine Oxidases (MAOs): The primary amine structure suggests that MAO-A and MAO-B could be involved in the oxidative deamination of these analogues.

Plasma Protein Binding Characteristics

Plasma protein binding is a critical pharmacokinetic parameter that influences the distribution, metabolism, and excretion of a drug. wikipedia.org It is the unbound fraction of the drug that is pharmacologically active. wikipedia.org

For analogues of this compound, which are basic compounds due to the primary amine, binding is expected to occur primarily to alpha-1-acid glycoprotein (B1211001) (AAG). wikipedia.org Binding to human serum albumin (HSA) may also occur, but typically to a lesser extent for basic drugs. youtube.com The extent of plasma protein binding can vary significantly between individuals and can be affected by disease states that alter the levels of plasma proteins. researchgate.net

Table 3: Predicted Plasma Protein Binding Characteristics of this compound Analogues Disclaimer: The following data is illustrative and based on general pharmacokinetic principles for analogous compounds, as no specific experimental data for this compound was found.

| Compound Class | Primary Binding Protein | Anticipated % Bound | Pharmacokinetic Implication |

|---|---|---|---|

| Basic Amines (e.g., phenylethylamines) | Alpha-1-Acid Glycoprotein (AAG) | Moderate to High (50-95%) | Binding can create a reservoir of the drug, prolonging its half-life. |

| Human Serum Albumin (HSA) | Low to Moderate | Contributes to the overall bound fraction. |

Future Directions and Emerging Research Avenues for 1 4 Ethoxy 3 Fluorophenyl Ethanamine

Development of Selective Therapeutic Agents Based on the 1-(4-Ethoxy-3-fluorophenyl)ethanamine Scaffold

The this compound scaffold is a promising starting point for the rational design of selective therapeutic agents. The presence of fluorine, a bioisostere for a hydrogen atom, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. nih.govmdpi.com The ethoxy group and the chiral amine further provide points for modification to enhance selectivity and potency.

Structure-activity relationship (SAR) studies on analogous compounds, such as fluorinated phenethylamines and tropane (B1204802) derivatives, have demonstrated that even minor structural modifications can lead to significant changes in biological activity and target selectivity. nih.govebi.ac.uk For instance, the position of the fluorine atom on the phenyl ring can drastically alter the compound's psychoactive properties. nih.gov By systematically modifying the substituents on the phenyl ring and the amine, researchers can develop analogues with tailored affinities for specific receptors or enzymes.

Future research will likely focus on synthesizing a library of derivatives of this compound and evaluating their activity against a panel of biological targets. This approach could lead to the discovery of highly selective modulators of G-protein coupled receptors (GPCRs), ion channels, or enzymes implicated in various diseases. For example, derivatives of this scaffold could be investigated as novel atypical dopamine (B1211576) transporter (DAT) inhibitors for the treatment of substance use disorders, building on the knowledge gained from studies on similar tropane-based structures. nih.gov

Table 1: Hypothetical Structure-Activity Relationship (SAR) Exploration of the this compound Scaffold

| Modification | Rationale | Potential Therapeutic Target |

| Varying the alkyl chain length of the ethoxy group | Modulate lipophilicity and binding pocket interactions | CNS receptors, enzymes |

| Introducing different substituents on the phenyl ring | Alter electronic properties and target interactions | Kinases, GPCRs |

| Modifying the amine group (e.g., methylation, cyclization) | Influence basicity, membrane permeability, and receptor binding | Monoamine transporters |

| Stereoselective synthesis of R and S enantiomers | Investigate enantiomer-specific interactions with chiral biological targets | All relevant targets |

Exploration of Undiscovered Biological Targets and Mechanisms of Action

While the phenylethylamine core of this compound suggests likely interactions with monoaminergic systems, there is a vast potential for discovering novel biological targets and mechanisms of action. The introduction of fluorine can lead to unexpected pharmacological profiles. nih.gov

Recent research has revealed that neurotransmitters like serotonin (B10506) and dopamine can have functions beyond their classical roles, including the direct modulation of gene expression through histone modifications. mountsinai.org It is conceivable that synthetic compounds like this compound could also interact with such non-traditional targets, opening up entirely new therapeutic avenues for psychiatric and neurological disorders.

Future investigations could employ chemoproteomics and phenotypic screening approaches to identify the molecular targets of this compound and its analogues in an unbiased manner. This could involve using chemical probes derived from the scaffold to pull down interacting proteins from cell lysates. nih.gov Furthermore, studying the effects of these compounds on cellular signaling pathways and gene expression profiles could reveal novel mechanisms of action. For instance, exploring the impact of this scaffold on N-methyl-d-aspartate (NMDA) receptor signaling, a key pathway in neurodegenerative diseases, could be a fruitful area of research. nih.gov

Integration of Advanced Synthetic Methodologies for Sustainable Production

The efficient and sustainable synthesis of chiral amines like this compound is crucial for its future development and application. Traditional chemical synthesis methods can be lengthy, inefficient, and generate significant waste. nih.gov Modern synthetic methodologies, such as biocatalysis and flow chemistry, offer greener and more efficient alternatives.

Biocatalysis , the use of enzymes to catalyze chemical reactions, provides a highly selective and environmentally friendly route to chiral amines. Chemoenzymatic approaches, which combine chemical and enzymatic steps, are particularly promising for the synthesis of complex fluorinated molecules. nih.govrsc.org For example, transaminases and other engineered enzymes can be used for the asymmetric synthesis of the chiral amine moiety with high enantiomeric excess. nih.gov

Flow chemistry , where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers several advantages, including improved safety, scalability, and product purity. europa.euresearchgate.net The synthesis of active pharmaceutical ingredients (APIs) using flow chemistry is becoming increasingly common in the pharmaceutical industry. nih.govnih.gov Integrating flow chemistry for the synthesis of this compound could enable a safer, more efficient, and automated production process.

Table 2: Comparison of Synthetic Methodologies for this compound

| Methodology | Advantages | Challenges |

| Traditional Batch Chemistry | Well-established, versatile | Often requires harsh conditions, can have low yields and selectivity, generates significant waste. |

| Biocatalysis/Chemoenzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme stability and availability, substrate scope can be limited. nih.gov |

| Flow Chemistry | Improved safety and control, easy scalability, higher purity of products | Initial setup costs, potential for clogging with solid materials. europa.euresearchgate.net |

Application of Artificial Intelligence and Machine Learning in Rational Drug Design for New Analogues

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and optimization of new drug candidates. frontiersin.orgnih.gov These computational tools can be powerfully applied to the this compound scaffold to accelerate the discovery of novel analogues with desired properties.

De novo drug design algorithms, a form of generative AI, can create vast libraries of virtual molecules based on the this compound scaffold. frontiersin.orgchemrxiv.orgnih.gov These algorithms can be trained on large datasets of known active compounds to generate novel structures with a high probability of being active against a specific target.

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH, 60°C | 68 | ≥98% | |

| Nucleophilic Substitution | 3-fluoro-4-ethoxyphenyl bromide, NH₃, CuI | 52 | 95% |

How can density functional theory (DFT) predict electronic properties and substituent effects in this compound?

Advanced Research Question

DFT calculations (e.g., B3LYP/6-311++G(d,p)) can model the compound’s HOMO-LUMO gap, dipole moment, and Fukui indices to assess nucleophilic/electrophilic sites. The ethoxy group’s electron-donating effect (+M) and fluorine’s electron-withdrawing (-I) effect create a polarized aromatic ring, influencing reactivity. For accuracy, hybrid functionals (e.g., B3LYP) with exact-exchange corrections (e.g., 20% Hartree-Fock) are recommended . Compare results with experimental UV-Vis spectra (λmax ~255 nm for similar amines ).

Key Steps:

Optimize geometry using Gaussian 12.

Calculate electrostatic potential surfaces (EPS) to identify reactive regions.

Validate with experimental NMR chemical shifts (δH: ~1.3 ppm for CH₃, ~6.8–7.1 ppm for aromatic protons ).

What spectroscopic techniques are most effective for characterizing structural isomers of this compound?

Basic Research Question

- NMR : ¹³C NMR distinguishes substituent positions (e.g., C-F coupling at ~160 ppm, ethoxy OCH₂ at ~63 ppm) .

- IR : Stretching vibrations for NH₂ (~3350 cm⁻¹) and C-O (ethoxy, ~1250 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion [M+H]⁺ (theoretical m/z: 198.1134 for C₁₀H₁₃FNO) .

Advanced Tip: Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

How can crystallographic data discrepancies be resolved for this compound?

Advanced Research Question

X-ray diffraction (XRD) with SHELXL refinement is critical. For example:

Grow single crystals via slow evaporation in ethanol/water (4:1).

Resolve space group ambiguities (e.g., P2₁/c vs. P1̄) using systematic absence checks .

Refine thermal parameters (Ueq) for fluorine atoms, which often exhibit anisotropic displacement due to high electronegativity.

Case Study: A related compound, 1-(4-chloro-3-fluorophenyl)ethanamine, required 98% completeness in data collection (θmax = 25°) to achieve R1 < 5% .

What safety protocols are recommended for handling this amine?

Basic Research Question

- PPE : Gloves (nitrile), goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation (TLV: 2 ppm for similar amines ).

- Storage : -20°C in airtight containers under nitrogen; stability ≥5 years when protected from light .

Note : Avoid contact with oxidizing agents (e.g., HNO₃) due to potential exothermic decomposition.

How do substituent electronic effects influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

The ethoxy group activates the ring toward electrophilic substitution (e.g., nitration), while fluorine deactivates it. In Suzuki-Miyaura couplings, the C3-fluoro substituent directs palladium catalysts to the C2/C4 positions. Computational studies (e.g., NBO analysis) show increased electron density at C4 due to ethoxy’s resonance, favoring C–Br bond formation at this site .

Q. Experimental Validation :

- Use ¹⁹F NMR to monitor reaction progress (δF: -115 ppm for aryl-F).

- Optimize catalyst loading (e.g., 5 mol% Pd(OAc)₂) to minimize byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。